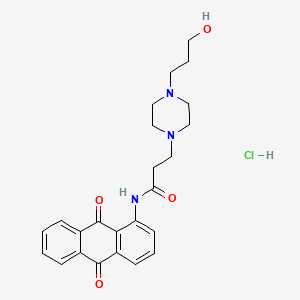
1-Piperazinepropanamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-(3-hydroxypropyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinepropanamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-(3-hydroxypropyl)-, monohydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-(3-hydroxypropyl)-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the anthracenyl group and the hydroxypropyl side chain. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperazinepropanamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-(3-hydroxypropyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, binding to a receptor may inhibit its activity, resulting in a therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Piperazineethanol: Another piperazine derivative with different functional groups.
1-Piperazinecarboxamide: Similar core structure but different side chains.
N-(9,10-Dihydro-9,10-dioxo-1-anthracenyl)acetamide: Shares the anthracenyl group but has a different amide linkage.
Uniqueness
1-Piperazinepropanamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-(3-hydroxypropyl)-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
112764-15-5 |
|---|---|
Molekularformel |
C24H28ClN3O4 |
Molekulargewicht |
457.9 g/mol |
IUPAC-Name |
N-(9,10-dioxoanthracen-1-yl)-3-[4-(3-hydroxypropyl)piperazin-1-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C24H27N3O4.ClH/c28-16-4-10-26-12-14-27(15-13-26)11-9-21(29)25-20-8-3-7-19-22(20)24(31)18-6-2-1-5-17(18)23(19)30;/h1-3,5-8,28H,4,9-16H2,(H,25,29);1H |
InChI-Schlüssel |
FEXBQVPWKFAOOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCO)CCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)


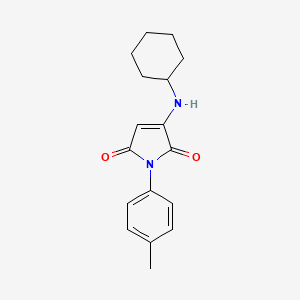
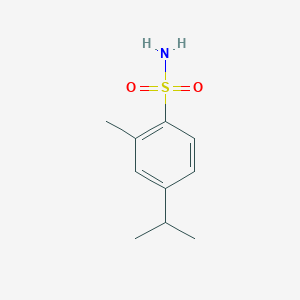
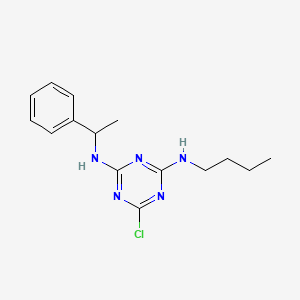
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)
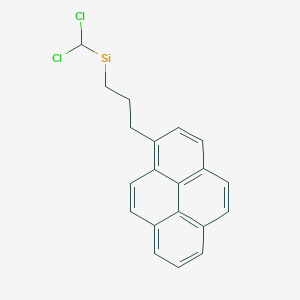

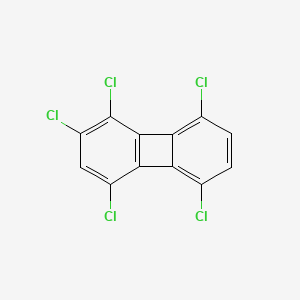
![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)

